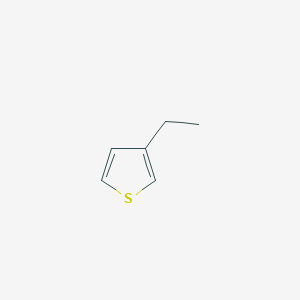

3-Ethylthiophène

Vue d'ensemble

Description

3-Ethylthiophene is an organic compound with the molecular formula C6H8S. It is a derivative of thiophene, where an ethyl group is substituted at the third position of the thiophene ring. This compound is known for its distinctive odor and is commonly used as an intermediate in organic synthesis. It appears as a colorless to yellow liquid and is soluble in organic solvents such as ethanol and ether .

Applications De Recherche Scientifique

3-Ethylthiophene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a building block for biologically active molecules.

Medicine: Derivatives of 3-Ethylthiophene are explored for their potential therapeutic properties.

Industry: It is used in the production of organic conductive polymers and materials for electronic applications

Mécanisme D'action

3-Ethylthiophene: (also known as 3-ethylthionphene) belongs to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom. In the case of 3-ethylthiophene, the sulfur atom is positioned at the 1 position in the ring . While specific targets for 3-ethylthiophene haven’t been extensively studied, it’s essential to recognize that thiophenes, in general, exhibit a wide range of therapeutic properties.

Result of Action:

The molecular and cellular effects of 3-ethylthiophene remain speculative. Its potential therapeutic applications include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and anti-cancer properties . These effects likely involve modulation of specific cellular pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-Ethylthiophene typically involves the following steps:

Esterification of Thiophene: Thiophene is esterified with an alcohol to obtain an ester compound.

Reduction by Alkynylation: The ester is reduced by an alkynylation reaction to obtain an alkynyl alcohol.

Vulcanization Reaction: The acetylenic alcohol is converted to 3-Ethylthiophene through a vulcanization reaction.

Industrial Production Methods: In industrial settings, 3-Ethylthiophene can be produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethylthiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophenes depending on the reagents used.

Comparaison Avec Des Composés Similaires

Thiophene: The parent compound with no ethyl substitution.

2-Ethylthiophene: An isomer with the ethyl group at the second position.

3-Methylthiophene: A similar compound with a methyl group instead of an ethyl group.

Uniqueness of 3-Ethylthiophene: 3-Ethylthiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the ethyl group at the third position affects its electron distribution and steric hindrance, making it distinct from other thiophene derivatives .

Activité Biologique

3-Ethylthiophene is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of 3-ethylthiophene, highlighting its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₆H₈S

- Molecular Weight : 112.19 g/mol

- Boiling Point : 141 °C

- Density : 1.00 g/cm³ at 20 °C

Synthesis and Derivatives

3-Ethylthiophene can be synthesized through various methods, including the reaction of ethylbenzene with sulfur-containing reagents under specific catalytic conditions. The synthesis process typically involves heating at elevated temperatures (300° to 650°C) to achieve optimal yields .

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. In a study involving various thiophene compounds, derivatives of 3-ethylthiophene were tested against several bacterial strains, demonstrating varying degrees of effectiveness. For instance, certain substituted thiophenes showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiophene ring can enhance antimicrobial potency .

Anti-Inflammatory Activity

Thiophene-based compounds are recognized for their anti-inflammatory properties. A study reported that certain thiophene derivatives could inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play a crucial role in inflammation pathways. Specifically, compounds similar to 3-ethylthiophene showed IC50 values in the low micromolar range against these enzymes, indicating strong potential for therapeutic applications in inflammatory diseases .

Cytotoxic Effects

In vitro studies have demonstrated that some thiophene derivatives exhibit cytotoxic effects on cancer cell lines. For example, certain analogs of 3-ethylthiophene were found to inhibit the growth of human myelogenous leukemia K562 cells, although their potency was lower compared to more constrained thiophene derivatives . The mechanism appears to involve inhibition of key metabolic pathways within the cancer cells.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various thiophene derivatives, including 3-ethylthiophene. The results indicated that modifications at specific positions on the thiophene ring could enhance activity against pathogens such as Candida albicans and Salmonella typhi. The study concluded that structural variations significantly influence biological activity .

Anti-Inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of thiophene compounds, where 3-ethylthiophene derivatives were administered in models of induced inflammation. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that these compounds could serve as potential therapeutic agents for inflammatory conditions .

Summary of Findings

The following table summarizes key findings related to the biological activities of 3-ethylthiophene and its derivatives:

Propriétés

IUPAC Name |

3-ethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S/c1-2-6-3-4-7-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDBAXYJAIRQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90451-70-0 | |

| Record name | Thiophene, 3-ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90451-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20170815 | |

| Record name | 3-Ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Ethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

136.00 to 138.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Ethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1795-01-3 | |

| Record name | 3-Ethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2F423BE79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Ethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-89.1 °C | |

| Record name | 3-Ethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 3-Ethylthiophene in molecular electronics?

A1: 3-Ethylthiophene serves as a key building block for synthesizing oligo(3-ethylthiophene-ethynylene)s, which are rigid rod-like molecules with potential applications as "molecular wires" in molecular electronic devices. [, ] These oligomers exhibit interesting optical and electronic properties, making them promising candidates for future nanoelectronics. [, ]

Q2: How does the length of oligo(3-ethylthiophene-ethynylene)s affect their optical properties?

A2: Research shows that the optical absorbance of oligo(3-ethylthiophene-ethynylene)s reaches near saturation at the octamer stage, meaning further increases in chain length have diminishing effects on light absorption. [, ] This finding is crucial for designing materials with specific light-harvesting capabilities.

Q3: What is the advantage of using an iterative divergent/convergent approach in synthesizing oligo(3-ethylthiophene-ethynylene)s?

A3: The iterative divergent/convergent approach allows for the efficient synthesis of oligo(3-ethylthiophene-ethynylene)s, doubling the molecular length at each iteration. [, ] This method requires only three main reaction types: iodination, protodesilylation, and palladium/copper-catalyzed cross-coupling, simplifying the overall synthetic process. [, ]

Q4: How does the hydrodynamic volume of oligo(3-ethylthiophene-ethynylene)s compare to that of polystyrene?

A4: Size exclusion chromatography reveals significant differences in the hydrodynamic volume between the rigid rod structure of oligo(3-ethylthiophene-ethynylene)s and the random coil conformation of polystyrene, particularly noticeable at the octamer stage and beyond. [, ] This difference in hydrodynamic volume can significantly impact the material properties and processing of these polymers.

Q5: Can 3-Ethylthiophene be used to create functionalized surfaces for molecular electronics?

A5: Researchers have developed methods for incorporating thiol-protected end groups into oligo(3-ethylthiophene-ethynylene)s. [, ] These "molecular alligator clips" allow for the controlled attachment of the oligomers to gold surfaces, enabling the creation of well-defined molecular junctions for electronic applications. [, ]

Q6: How does the structure of Poly(3-ethylthiophene) affect its chain dimensions?

A6: Computational studies using rotational isomeric state models have shown that the presence and orientation of the ethyl group in Poly(3-ethylthiophene), as well as the regioirregularity of the polymer chain, significantly influence its flexibility and overall conformation. [] This understanding is crucial for predicting the material properties and behavior of Poly(3-ethylthiophene) in various applications.

Q7: What is the significance of the calculated chain conformations of Poly(3-ethylthiophene) under theta conditions?

A7: Calculations indicate that the chain conformations of Poly(3-ethylthiophene) under theta conditions are more rigid than those observed in good solvents. [] This suggests that the chain dimensions of this conjugated polymer are highly sensitive to intermolecular interactions, a crucial factor to consider in processing and application development.

Q8: How does 3-Ethylthiophene compare to other thiophenes in terms of its electropolymerization?

A8: Electrochemical polymerization of 3-Ethylthiophene produces tough films with a conductivity of 270 S cm-1. [] This conductivity falls between that of polythiophene (190 S cm-1) and poly(3-methylthiophene) (510 S cm-1), demonstrating the influence of the alkyl substituent on the electronic properties of the resulting polymer films. []

Q9: Can 3-Ethylthiophene be used to incorporate functional groups into conducting polymers?

A9: Researchers have successfully copolymerized a 3-ethylthiophene derivative bearing an NLO-active chromophore with 3-hexylthiophene. [] This demonstrates the potential of using 3-Ethylthiophene as a building block for creating multifunctional polymers with tailored optoelectronic properties.

Q10: How do different polymerization conditions affect the properties of copolymers containing 3-Ethylthiophene?

A10: Studies on the oxidative copolymerization of a dye-functionalized 3-ethylthiophene with 3-hexylthiophene using FeCl3 as an oxidant showed that varying the solvent and reaction conditions significantly impacts the copolymer's characteristics, including solubility and molecular weight. [] This highlights the importance of optimizing polymerization parameters to achieve desired material properties.

Q11: What role does 3-Ethylthiophene play in organic solar cells?

A11: 3-Ethylthiophene features in organic solar cells as part of the [, ]-Phenyl C61-butyric acid 3-ethylthiophene ester (PCBE) molecule, which acts as an electron acceptor. [, , ] This fullerene derivative, when paired with a donor polymer like Poly(3-octylthiophene-2,5-diyl) (P3OT), forms the active layer of the solar cell, responsible for light absorption and charge separation. [, , ]

Q12: How do the HOMO and LUMO levels of PCBE compare to those of P3OT?

A12: Cyclic voltammetry measurements show that PCBE exhibits a HOMO level of 5.87 eV and a LUMO level of 3.91 eV, while P3OT has a HOMO level of 5.59 eV and a LUMO level of 3.76 eV. [] This difference in energy levels allows for efficient charge transfer between the donor and acceptor materials in organic solar cells. []

Q13: What factors influence the performance of organic solar cells fabricated using inkjet printing techniques?

A13: Studies on inkjet-printed organic solar cells based on P3OT and PCBE blends demonstrate that the device performance is significantly affected by factors like the donor-acceptor ratio, the number of printed layers (influencing active layer thickness), and annealing temperature. [, ] Optimizing these parameters is crucial for achieving efficient light harvesting and charge transport in printed organic solar cells.

Q14: How does the choice of solvent affect the properties of thin films made from 3-Ethylthiophene-containing polymers?

A14: Research shows that the solvent used for spin-coating thin films of Poly(3-hexylthiophene-2,5-diyl) (P3HT):[6,6]-Phenyl C61-butyric Acid 3-ethylthiophene Ester blends significantly influences the film morphology and optical properties. [] For instance, films spin-coated from 1,2-dichlorobenzene exhibit smoother surfaces compared to those from chloroform or toluene, directly impacting device performance. []

Q15: Can 3-Ethylthiophene be detected in food products?

A15: 3-Ethylthiophene has been identified as a key volatile compound in heated Welsh onions treated with glutathione. [] This finding highlights the potential for using 3-Ethylthiophene as a marker for specific food processing techniques or storage conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.